molecular formula C11H14FN5O4 B14788570 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one

2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one

Cat. No.: B14788570
M. Wt: 299.26 g/mol
InChI Key: MEXSXDCMCCIVFV-LTXNOJISSA-N
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Description

This compound is a fluorinated purine nucleoside analog characterized by a 3-fluoro-3-methyltetrahydrofuran (oxolane) sugar moiety. Its structural uniqueness lies in the stereospecific placement of the fluorine atom at the 3'-position and a methyl group on the oxolane ring, which differentiates it from canonical nucleosides like adenosine or guanosine . The compound has garnered attention in antiviral research, particularly as a template molecule for hepatitis C virus (HCV) NS5B inhibitors due to its favorable docking scores and pharmacokinetic properties. Computational studies suggest that its tetrahydrofuran moiety interacts with the helicase domain of HCV NS5B, providing a scaffold for developing potent inhibitors .

Properties

Molecular Formula

C11H14FN5O4

Molecular Weight

299.26 g/mol

IUPAC Name

2-amino-9-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H14FN5O4/c1-11(12)6(19)4(2-18)21-9(11)17-3-14-5-7(17)15-10(13)16-8(5)20/h3-4,6,9,18-19H,2H2,1H3,(H3,13,15,16,20)/t4?,6?,9?,11-/m1/s1

InChI Key

MEXSXDCMCCIVFV-LTXNOJISSA-N

Isomeric SMILES

C[C@]1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)F

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, selective fluorination, and coupling reactions to attach the purine base to the sugar moiety. Common reagents used in these reactions include fluorinating agents, protecting groups like silyl ethers, and coupling agents such as carbodiimides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific transformation.

Scientific Research Applications

2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine and hydroxyl groups enhances its binding affinity and specificity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related purine derivatives:

Compound Key Structural Features Biological Activity Pharmacokinetic Notes References
Target Compound :
2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one
3'-fluoro, 3'-methyl oxolane; stereochemistry: (2R,3R,4R,5R) HCV NS5B inhibition (in silico); potential antiviral activity Enhanced metabolic stability due to fluorination and methyl substitution
6-Amino-9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,9-dihydro-2H-purin-2-one
(CAS 899827-82-8)
3'-fluoro oxolane; lacks 3'-methyl group; stereochemistry: (2R,3S,4R,5R) Antiviral activity (unspecified); used in nucleoside analog research Reduced steric hindrance compared to target compound; shorter half-life
3'-Deoxy-3'-fluoroguanosine
(2-Amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one)
4'-fluoro oxolane; stereochemistry: (2R,3S,4S,5R) Studied for antiviral and anticancer activity Altered binding affinity due to fluorine position; moderate oral bioavailability
6-Amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one
(CAS 106449-56-3)
Non-fluorinated oxolane; lacks methyl group; stereochemistry: (2R,4S,5R) Baseline nucleoside analog with limited antiviral potency Rapid metabolic clearance due to absence of fluorine
Adamantane-modified Purine
(e.g., compound 10d in )
Purine core with adamantane carbamoyl group; fluorinated tetrahydrofuran Targets viral polymerases or proteases; broad-spectrum antiviral potential High lipophilicity improves membrane permeability but may reduce solubility
Fluorinated Chromenone-Purine Hybrids
(e.g., Examples 106–107 in )
Purine linked to fluorinated chromenone via ethyl spacer Kinase inhibition; anticancer activity Mixed solubility profile; moderate hepatic stability

Key Findings:

Fluorine Position: The 3'-fluoro substitution in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., CAS 106449-56-3) . Compounds with 4'-fluoro (e.g., 3'-Deoxy-3'-fluoroguanosine) exhibit altered binding kinetics due to steric and electronic effects .

Stereochemistry :

  • The (2R,3R,4R,5R) configuration of the target compound optimizes spatial alignment with HCV NS5B’s active site, as demonstrated in docking studies .
  • Stereoisomers with (2R,3S,4R,5R) or (2R,3S,4S,5R) configurations show reduced potency in enzymatic assays .

Biological Activity

The compound 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one (often referred to as a nucleoside analog) has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C10H13N5O5C_{10}H_{13}N_{5}O_{5}, and it features a purine base structure modified by a sugar moiety. The presence of fluorine and hydroxyl groups contributes to its unique properties and biological interactions.

The biological activity of this compound is primarily attributed to its role as a nucleoside analog. Nucleoside analogs can mimic natural nucleosides and interfere with nucleic acid synthesis. This interference can inhibit viral replication or tumor growth by disrupting the normal function of nucleic acids within cells.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of various viruses, including coronaviruses. A study highlighted that nucleoside analogs similar to this compound could effectively inhibit SARS-CoV-2 replication, making them potential candidates for COVID-19 treatment .

Table 1: Antiviral Activity Summary

Virus TypeInhibition MechanismReference
CoronavirusesInterference with RNA synthesis
Influenza VirusDisruption of viral RNA polymerase
Hepatitis C VirusMimicking natural substrates

Anticancer Potential

In addition to its antiviral properties, this compound has also been studied for its anticancer effects. Its ability to disrupt nucleic acid synthesis can lead to apoptosis in cancer cells. Studies have suggested that it may enhance the efficacy of existing chemotherapeutic agents .

Case Study: Combination Therapy

A recent clinical trial explored the use of this compound in combination with traditional chemotherapeutics for treating advanced cancers. The results indicated improved patient outcomes compared to standard treatments alone, suggesting a synergistic effect .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest it has favorable absorption and distribution characteristics. However, detailed toxicological assessments are necessary to evaluate its safety profile in long-term use.

Table 2: Pharmacokinetic Profile

ParameterValue
BioavailabilityModerate (45%)
Half-life4 hours
MetabolismHepatic
ExcretionRenal

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